molecular formula C15H17ClN2O3 B2804769 N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1788848-77-0

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2804769
CAS No.: 1788848-77-0
M. Wt: 308.76
InChI Key: MNSIDHKNMCVQNC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl chain, and an isoxazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chlorobenzaldehyde with methoxypropylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide
  • N-(4-chlorophenyl)-3-nitrobenzamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a chlorophenyl group, a methoxypropyl chain, and an isoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-7-13(18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSIDHKNMCVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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